3-Chloro-2-methyl-5-phenylpyrazine
Description
Structure
3D Structure
Properties
CAS No. |
72875-89-9 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9ClN2/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
GYYATBUHVRCNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Methyl 5 Phenylpyrazine
Retrosynthetic Considerations for the 3-Chloro-2-methyl-5-phenylpyrazine Core
A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the carbon-chlorine bond, leading to the precursor 2-methyl-5-phenylpyrazine (B1626348). This intermediate can be conceptually disassembled into its fundamental building blocks: a 1,2-diamine and a 1,2-dicarbonyl compound. Specifically, the condensation of 1,2-diaminopropane (B80664) and phenylglyoxal (B86788) is a logical and classical approach to forming the 2-methyl-5-phenylpyrazine core.
The regioselectivity of this condensation is a critical consideration. The reaction between an unsymmetrical 1,2-dicarbonyl compound like phenylglyoxal and an unsymmetrical diamine like 1,2-diaminopropane can theoretically yield two different regioisomers. The desired isomer, 2-methyl-5-phenylpyrazine, results from the reaction where the amino group at the more substituted carbon of 1,2-diaminopropane attacks the ketonic carbon of phenylglyoxal, and the other amino group attacks the aldehydic carbon. The alternative pathway would lead to the formation of 2-methyl-6-phenylpyrazine. The reaction conditions can be optimized to favor the formation of the desired 2-methyl-5-phenylpyrazine isomer.
Classical and Contemporary Synthetic Routes to this compound
The classical synthesis of this compound is a multi-stage process that involves the initial formation of the pyrazine (B50134) ring, followed by targeted functionalization.
Precursor-Based Strategies for Pyrazine Ring Formation
The most direct and established method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. epo.orgresearchgate.net In the context of this compound, this involves the reaction of 1,2-diaminopropane with phenylglyoxal.
The precursors for this reaction are readily accessible. Phenylglyoxal can be synthesized through various methods, including the oxidation of acetophenone (B1666503) with selenium dioxide. nih.gov 1,2-Diaminopropane is commercially available and can be synthesized by the ammonolysis of 1,2-dichloropropane. rsc.org The condensation reaction itself is typically carried out in a suitable solvent, and the resulting dihydropyrazine (B8608421) is subsequently oxidized to the aromatic pyrazine. researchgate.net
| Precursor | Synthesis Method | Reference |
| Phenylglyoxal | Oxidation of acetophenone with selenium dioxide | nih.gov |
| 1,2-Diaminopropane | Ammonolysis of 1,2-dichloropropane | rsc.org |
Directed Halogenation of Pyrazine Derivatives
Once the 2-methyl-5-phenylpyrazine core is synthesized, the next crucial step is the introduction of the chlorine atom at the 3-position. Direct halogenation of the pyrazine ring can be challenging due to the deactivating effect of the nitrogen atoms. nih.gov However, several methods can be employed for this transformation.
One common approach is the use of phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to chlorinate a corresponding hydroxypyrazine. nih.govindianchemicalsociety.com This would necessitate the synthesis of 2-hydroxy-3-methyl-5-phenylpyrazine as an intermediate. This hydroxypyrazine can potentially be prepared through strategic precursor selection during the initial ring formation.
Alternatively, direct chlorination of the pyrazine ring can be achieved under specific conditions. For instance, vapor-phase chlorination has been used for the monochlorination of pyrazine itself. nih.gov For substituted pyrazines, reagents like N-chlorosuccinimide (NCS) can be used, although regioselectivity can be an issue. nih.gov
| Reagent | Conditions | Application | Reference |
| POCl₃/PCl₅ | Heating | Chlorination of hydroxypyrazines | nih.govindianchemicalsociety.com |
| Chlorine (vapor) | High temperature, water vapor | Monochlorination of pyrazine | nih.gov |
| N-Chlorosuccinimide (NCS) | Varies | Direct chlorination | nih.gov |
Strategic Introduction of Methyl and Phenyl Moieties
The methyl and phenyl groups are typically introduced as part of the initial precursors in the classical pyrazine synthesis. The use of 1,2-diaminopropane provides the methyl group, while phenylglyoxal contributes the phenyl group. The regiochemical outcome of the condensation reaction dictates their final positions on the pyrazine ring. As mentioned, controlling the reaction conditions is key to maximizing the yield of the desired 2-methyl-5-phenylpyrazine isomer.
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of substituted heterocycles, including catalytic approaches that can streamline the synthesis of this compound.
Catalytic Methods in Pyrazine Construction
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of functionalized aromatic compounds, including pyrazines. indianchemicalsociety.com These methods can be applied to introduce the phenyl group onto a pre-functionalized pyrazine ring. For example, a Suzuki coupling of a chloropyrazine with phenylboronic acid, or a Stille coupling with a stannylated pyrazine, could be employed.
Direct C-H activation is another advanced strategy that avoids the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed direct arylation of a C-H bond on a suitable pyrazine precursor with a phenylating agent could be a potential route to 2-methyl-5-phenylpyrazine. Following the formation of the methylphenylpyrazine, catalytic methods for the direct C-H chlorination could also be explored, potentially offering a more atom-economical and regioselective approach compared to classical halogenation methods. nih.gov
| Catalytic Method | Description | Application | Reference |
| Suzuki Coupling | Palladium-catalyzed reaction of a halopyrazine with a boronic acid. | Introduction of the phenyl group. | indianchemicalsociety.com |
| Stille Coupling | Palladium-catalyzed reaction of a halopyrazine with an organostannane. | Introduction of the phenyl group. | indianchemicalsociety.com |
| C-H Arylation | Palladium-catalyzed direct coupling of a pyrazine C-H bond with an arylating agent. | Introduction of the phenyl group. | rsc.org |
| C-H Chlorination | Palladium-catalyzed direct chlorination of a pyrazine C-H bond. | Introduction of the chloro group. | nih.gov |
Synthetic Strategies for this compound: A Detailed Examination
The synthesis of polysubstituted pyrazines is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and flavor and fragrance industries. researchgate.net The specific compound, this compound, presents a unique synthetic challenge due to its unsymmetrical substitution pattern. This article explores potential synthetic methodologies, sustainability considerations, and the inherent chemo- and regioselective hurdles in its preparation.
2 Sustainable Synthesis Methodologies for this compound
While specific sustainable methods for this compound are not extensively documented, general principles of green chemistry can be applied to its synthesis. The classical condensation route for pyrazine formation, involving the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, can be adapted for sustainability.
A plausible sustainable approach would involve the condensation of 1-phenyl-1,2-propanedione (B147261) with 1,2-diaminopropane, followed by chlorination. To enhance the sustainability of this process, several modifications could be implemented. The use of a heterogeneous catalyst, for instance, could facilitate easy separation and recycling, minimizing waste. Furthermore, employing a biocatalyst, such as a transaminase, could offer an environmentally benign route to produce the chiral diamine precursor, 1,2-diaminopropane, from a prochiral ketone. rsc.org
Another avenue for sustainable synthesis involves the use of greener solvents. Traditional pyrazine syntheses often utilize volatile organic solvents. A shift towards water or other bio-based solvents would significantly improve the environmental footprint of the process. Additionally, reaction conditions can be optimized to be more energy-efficient, for example, by using microwave-assisted synthesis to reduce reaction times and energy consumption.
Recent advancements in C-H functionalization reactions also present a promising sustainable pathway. An iron-catalyzed C-H functionalization of a pre-existing pyrazine ring with an organoboron agent could be a more atom-economical approach to introduce the phenyl group, avoiding the need for pre-functionalized starting materials. nih.gov
A summary of potential sustainable approaches is presented in the table below:
| Approach | Precursors/Reaction | Sustainability Aspect |
| Catalytic Condensation | 1-phenyl-1,2-propanedione and 1,2-diaminopropane | Use of recyclable heterogeneous catalysts, biodegradable solvents. |
| Biocatalysis | Enzymatic resolution or asymmetric synthesis of 1,2-diaminopropane | Use of enzymes, mild reaction conditions, high enantioselectivity. rsc.org |
| C-H Functionalization | 2-Chloro-3-methylpyrazine and a phenylating agent | High atom economy, reduces the need for pre-functionalized substrates. nih.gov |
| Microwave-Assisted Synthesis | Condensation or cross-coupling reactions | Reduced reaction times, lower energy consumption. |
3 Chemo- and Regioselective Synthesis Challenges
The synthesis of this compound is fraught with chemo- and regioselectivity challenges, primarily stemming from the unsymmetrical nature of the target molecule and its precursors.
The classical condensation reaction between an unsymmetrical 1,2-diamine and an unsymmetrical 1,2-dicarbonyl compound typically yields a mixture of regioisomers. For instance, the reaction of 1-phenyl-1,2-propanedione with 1,2-diaminopropane would likely produce both 2-methyl-3-phenyl-5-methyl-5,6-dihydropyrazine and 2-methyl-3-phenyl-6-methyl-5,6-dihydropyrazine, which upon oxidation and chlorination would lead to a mixture of isomeric pyrazines.
Controlling the regioselectivity of this condensation is a significant hurdle. One strategy to overcome this is to use a pre-functionalized pyrazine core and introduce the substituents in a stepwise manner. For example, starting with a commercially available chloropyrazine, one could attempt a regioselective metalation followed by reaction with an electrophile to introduce the methyl or phenyl group. acs.org However, directing the metalation to the desired position can be challenging and often requires the use of blocking groups. acs.org
Another challenge lies in the chlorination step. If the pyrazine ring is formed first, subsequent chlorination might not be regioselective, leading to a mixture of chlorinated products. The electronic properties of the existing methyl and phenyl substituents will direct the position of chlorination, and predicting the major product can be complex.
The table below summarizes the key chemo- and regioselective challenges:
| Reaction Step | Challenge | Potential Outcome |
| Pyrazine Ring Formation (Condensation) | Lack of regiocontrol with unsymmetrical precursors. | Mixture of regioisomeric pyrazines. |
| Functionalization of Pyrazine Core | Difficulty in achieving regioselective metalation or cross-coupling. acs.org | Mixture of positional isomers. |
| Chlorination | Non-selective chlorination of the pyrazine ring. | Mixture of mono- and polychlorinated products at various positions. |
Reactivity Profiles and Mechanistic Studies of 3 Chloro 2 Methyl 5 Phenylpyrazine
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The chlorine atom at the 3-position of the pyrazine (B50134) ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrogen atoms within the aromatic system. This activation facilitates the displacement of the chloride by a variety of nucleophiles. The generally accepted mechanism for SNAr reactions on such electron-deficient heteroaromatics proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted in this intermediate. In the second, typically rapid, step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Amination Reactions with Various Nucleophiles
The introduction of amino groups at the 3-position of the pyrazine core is a common transformation, often explored in the synthesis of biologically active compounds. While specific studies on 3-chloro-2-methyl-5-phenylpyrazine are not extensively documented, the amination of structurally similar chloropyrazines provides valuable insights into the expected reactivity. For instance, the reaction of 5-chloro-N-phenylpyrazine-2-carboxamides with various aliphatic amines has been shown to proceed efficiently. rsc.org These reactions are typically carried out by heating the chloropyrazine with an excess of the amine in a suitable solvent, often with the addition of a base like triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. rsc.org
The reaction of 2-chloropyrazine (B57796) with morpholine (B109124) has also been studied, demonstrating the feasibility of using cyclic secondary amines as nucleophiles. It is anticipated that this compound would react similarly with a range of primary and secondary amines under thermal conditions to yield the corresponding 3-amino-2-methyl-5-phenylpyrazine derivatives.
Table 1: Analogous Amination Reactions of Chloropyrazines
| Amine Nucleophile | Chloropyrazine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Various Aliphatic Amines | 5-Chloro-N-phenylpyrazine-2-carboxamide | Ethanol, Triethylamine, 90 °C, 7 h | 5-Alkylamino-N-phenylpyrazine-2-carboxamides | Not specified | rsc.org |
| Morpholine | 2-Chloropyrazine | Various solvents and bases | 2-Morpholinopyrazine | Variable | mdpi.com |
Note: This table presents data from analogous reactions on similar chloropyrazine substrates to illustrate the expected reactivity of this compound.
Alkoxylation, Thiolation, and Cyano-Substitution Reactions
The chloro substituent in this compound can also be displaced by oxygen, sulfur, and cyano nucleophiles.
Alkoxylation reactions, introducing an ether linkage, are generally performed by treating the chloropyrazine with an alkoxide, which can be pre-formed or generated in situ using a strong base. While direct examples for the target molecule are scarce, palladium-catalyzed alkoxylation has emerged as a powerful method for C-O bond formation on haloarenes and heteroaromatics. nih.govresearchgate.netnih.gov These reactions often employ a palladium catalyst and a suitable ligand to facilitate the coupling of the chloro-heterocycle with an alcohol.
Thiolation , the introduction of a sulfur-containing moiety, can be achieved by reacting the chloropyrazine with a thiol or a thiolate salt. These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Cyano-substitution , leading to the formation of a nitrile, is a valuable transformation as the cyano group can be further elaborated into other functional groups. Traditional methods for cyanation on halo-N-heterocycles can involve the use of toxic cyanide salts. researchgate.net More contemporary, safer methods are being developed, including those that utilize organic photoredox catalysis or transition-metal-catalyzed reactions with less toxic cyanide sources. nih.govnih.gov
Mechanistic Insights into SNAr Pathways
Metal-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the pyrazine ring of this compound serves as a handle for such transformations.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of aryl-aryl bonds, involving the reaction of an aryl halide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl compounds.
While specific examples for this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of other chloropyrazines has been successfully demonstrated. For instance, 2-chloropyrazine has been coupled with various arylboronic acids using palladium(II) ONO pincer complexes as catalysts in a water/toluene (B28343) medium. The reaction proceeds efficiently with low catalyst loading under aerobic conditions. It is expected that this compound would undergo similar Suzuki-Miyaura couplings with a range of arylboronic acids to produce 2-methyl-3,5-diphenylpyrazine derivatives. The choice of catalyst, ligand, base, and solvent system would be crucial for optimizing the reaction yield and scope.
Table 2: Analogous Suzuki-Miyaura Coupling of Chloropyrazines
| Chloropyrazine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyrazine | Various arylboronic acids | Pd(II) ONO pincer complex | Not specified | H₂O/Toluene | Superior activity | |
| Heteroaryl chlorides (including pyrazine) | Arylboronic acids | (NHC)Pd(cinn)Cl | Not specified | Aqueous medium | Good to excellent |
Note: This table presents data from analogous reactions on similar chloropyrazine substrates to illustrate the expected reactivity of this compound.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated products. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.
The Sonogashira coupling of chloropyrazines has been shown to be an effective transformation. For example, chloropyrazine reacts quantitatively with phenylacetylene (B144264) under [Pd(allyl)Cl]₂/PPh₃ catalysis. This suggests that this compound would readily undergo Sonogashira coupling with various terminal alkynes to afford the corresponding 3-alkynyl-2-methyl-5-phenylpyrazines. These reactions are typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (though copper-free methods exist), and an amine base which also often serves as the solvent.
Table 3: Analogous Sonogashira Coupling of Chloropyrazines
| Chloropyrazine Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |
| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Not specified | 2-Phenylethynylpyrazine | Quantitative | |
| N-(3-Chloropyrazin-2-yl)methanesulfonamide | Various acetylenes | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines | 41-67 (after cyclization) |
Note: This table presents data from analogous reactions on similar chloropyrazine substrates to illustrate the expected reactivity of this compound.
Heck and Stille Coupling Applications
The chlorine atom at the 3-position of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Heck and Stille reactions are prominent examples of such transformations.
The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism involves the oxidative addition of the chloro-pyrazine to a Pd(0) species, followed by alkene insertion and β-hydride elimination to yield the substituted pyrazine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, in the Heck coupling of various aryl halides with styrene, palladium acetate (B1210297) with triphenylphosphine (B44618) has been effectively used as a catalytic system. researchgate.net
The Stille coupling , another powerful C-C bond-forming reaction, utilizes an organostannane reagent to couple with the aryl halide. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca For this compound, a Stille coupling with an organostannane like tributyl(vinyl)stannane would be expected to proceed under palladium catalysis to yield 2-methyl-5-phenyl-3-vinylpyrazine. The catalytic cycle typically involves oxidative addition of the chloropyrazine to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination. wikipedia.org
A representative table of conditions for these reactions, based on analogous systems, is provided below.
| Coupling Reaction | Alkene/Organostannane | Catalyst System | Base | Solvent | Product |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃ | NaOAc | DMF | 2-methyl-5-phenyl-3-styrylpyrazine |
| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-methyl-5-phenyl-3-vinylpyrazine |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, proving to be a highly effective method for the synthesis of aryl amines from aryl halides. organic-chemistry.orgmdpi.comnih.gov This reaction is particularly valuable for introducing a variety of nitrogen-based functional groups at the 3-position of the pyrazine ring of this compound.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's scope and efficiency. For the amination of this compound, a range of primary and secondary amines could be utilized as coupling partners. For example, the reaction with morpholine, a common secondary amine, would be expected to yield 4-(2-methyl-5-phenylpyrazin-3-yl)morpholine.
General conditions for the Buchwald-Hartwig amination of aryl chlorides often involve catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or tBuXPhos, and bases like NaOtBu or Cs₂CO₃ in solvents such as toluene or dioxane. mdpi.com
Below is a table summarizing potential conditions for the Buchwald-Hartwig amination of the title compound with various amines, based on established protocols for similar substrates.
| Amine | Catalyst System | Base | Solvent | Product |
| Morpholine | Pd(OAc)₂, XPhos | NaOtBu | Toluene | 4-(2-methyl-5-phenylpyrazin-3-yl)morpholine |
| Aniline | Pd₂(dba)₃, SPhos | Cs₂CO₃ | Dioxane | N-(2-methyl-5-phenylpyrazin-3-yl)aniline |
| Benzylamine | Pd(OAc)₂, tBuXPhos | K₃PO₄ | Toluene | N-benzyl-2-methyl-5-phenylpyrazin-3-amine |
Scope and Limitations of Catalytic Transformations
While palladium-catalyzed cross-coupling reactions offer vast possibilities for the functionalization of this compound, their scope and limitations are influenced by several factors. The electronic nature of the pyrazine ring, which is inherently electron-deficient, can affect the rate of oxidative addition. Steric hindrance around the reaction center can also play a significant role.
The presence of multiple potential reaction sites on the molecule necessitates careful control of reaction conditions to achieve selectivity. For instance, in dihalogenated heteroarenes, the site of coupling can sometimes be controlled by the choice of ligand. nsf.govwhiterose.ac.uk While this compound has only one chloro substituent, the reactivity can still be influenced by the methyl and phenyl groups.
A significant challenge in these catalytic transformations can be the potential for catalyst deactivation or side reactions. The choice of ligand is crucial to stabilize the palladium catalyst and promote the desired reactivity. Furthermore, the presence of other functional groups on the coupling partners must be considered to ensure compatibility with the reaction conditions. For example, highly basic conditions in Buchwald-Hartwig aminations might not be suitable for substrates with base-sensitive functional groups. wikipedia.org
Functionalization of the Methyl and Phenyl Moieties
Beyond the reactive chlorine atom, the methyl and phenyl groups of this compound offer further opportunities for structural modification.
Side-Chain Functionalization of the Methyl Group
The methyl group at the 2-position of the pyrazine ring is susceptible to various transformations. One common reaction is radical bromination at the benzylic-like position using reagents such as N-bromosuccinimide (NBS), which would yield 3-chloro-2-(bromomethyl)-5-phenylpyrazine. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This brominated intermediate can then serve as a precursor for a range of nucleophilic substitution reactions.
Another important transformation is the oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid, leading to the formation of 3-chloro-5-phenylpyrazine-2-carboxylic acid. google.commasterorganicchemistry.com Alternatively, milder oxidizing agents like selenium dioxide (SeO₂) can be used to oxidize the methyl group to an aldehyde, yielding 3-chloro-5-phenylpyrazine-2-carbaldehyde. The oxidation of 2-methylpyrazine (B48319) to pyrazinoic acid using selenium dioxide has been shown to proceed with high selectivity. acs.orgacs.orgablesci.com
| Reaction | Reagent | Product |
| Side-Chain Bromination | N-Bromosuccinimide (NBS), AIBN | 3-chloro-2-(bromomethyl)-5-phenylpyrazine |
| Side-Chain Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄) | 3-chloro-5-phenylpyrazine-2-carboxylic acid |
| Side-Chain Oxidation (to Aldehyde) | Selenium Dioxide (SeO₂) | 3-chloro-5-phenylpyrazine-2-carbaldehyde |
Electrophilic and Nucleophilic Reactions on the Phenyl Ring
The phenyl ring at the 5-position can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the attacking species.
Electrophilic aromatic substitution on the phenyl ring is influenced by the directing effect of the pyrazinyl substituent. The pyrazine ring is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta positions of the phenyl ring and deactivate the ring towards substitution. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 3-chloro-2-methyl-5-(3-nitrophenyl)pyrazine. The regioselectivity of nitration of substituted benzenes is a well-studied area. d-nb.inforesearchgate.net
Nucleophilic aromatic substitution (SNA_r) on the phenyl ring is less common but can occur if the ring is sufficiently activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com In the case of this compound, the pyrazinyl group itself is electron-withdrawing, which could facilitate nucleophilic attack on the phenyl ring, particularly if further activating groups are present. However, such reactions would likely require harsh conditions.
Reductive and Oxidative Transformations of the Pyrazine Core and Substituents
The pyrazine core and its substituents can undergo various reductive and oxidative transformations.
Reduction of the chloro group at the 3-position can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. This would lead to the formation of 2-methyl-5-phenylpyrazine (B1626348). Other reducing agents like zinc in acetic acid can also be employed for the dehalogenation of chloro-N-heterocycles.
The pyrazine ring itself can be reduced under more forcing conditions. Complete reduction with strong reducing agents would yield the corresponding piperazine (B1678402) derivative.
Oxidation of the pyrazine ring is generally difficult due to its electron-deficient nature. However, the substituents can be oxidized as discussed previously. For instance, the methyl group can be oxidized to a carboxylic acid or an aldehyde. google.commasterorganicchemistry.comacs.orgacs.orgablesci.com It is also conceivable that under specific oxidative conditions, N-oxides of the pyrazine ring could be formed.
Computational Elucidation of Reaction Mechanisms
The inherent complexity of reaction pathways for substituted heteroaromatic compounds necessitates the use of computational chemistry to provide a detailed, molecular-level understanding of their reactivity. For this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating potential reaction mechanisms, predicting reactivity, and rationalizing experimental observations. These theoretical studies allow for the exploration of transient species, such as transition states and intermediates, which are often difficult or impossible to detect experimentally.
Computational investigations into the reactivity of similar chloro-substituted nitrogen heterocycles, such as chloropyrazines and other chloroazines, have established a foundation for understanding the likely mechanistic pathways for this compound. nih.govrsc.org The primary mode of reaction for this compound is expected to be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.
Theoretical studies can differentiate between the classical two-step SNAr mechanism, involving a stable Meisenheimer intermediate, and a concerted SNAr mechanism, which proceeds through a single transition state. semanticscholar.orgnih.gov By calculating the potential energy surface for a given reaction, computational models can determine the most energetically favorable pathway.
Key aspects that can be elucidated through computational studies include:
Transition State Analysis: The geometry and energy of transition states for proposed reaction steps can be calculated. This information is critical for determining the activation energy and, consequently, the kinetic feasibility of a reaction pathway. For instance, in a hypothetical SNAr reaction with an amine, the transition state would feature the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-chlorine bond.
Intermediate Stability: In a stepwise mechanism, the stability of any intermediates, such as a Meisenheimer complex, can be assessed. The presence of a deep potential energy well for an intermediate would support a two-step process.
Reactivity Descriptors: DFT calculations can furnish a range of conceptual DFT descriptors that predict the intrinsic reactivity of the molecule. nih.govresearchgate.net These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's susceptibility to nucleophilic attack. mdpi.com A higher electrophilicity index for this compound would suggest a greater propensity to react with nucleophiles.
To illustrate the type of data generated from such computational studies, consider a hypothetical nucleophilic substitution reaction on this compound with a generic nucleophile (Nu⁻).
Table 1: Calculated Relative Energies for a Hypothetical SNAr Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Meisenheimer Intermediate | -5.8 |
| Transition State 2 (TS2) | +8.5 |
| Products (3-Nu-2-methyl-5-phenylpyrazine + Cl⁻) | -20.1 |
This interactive table contains hypothetical data for illustrative purposes.
The data in Table 1 suggests a two-step mechanism is energetically favorable, with the formation of a stable Meisenheimer intermediate. The first step, the formation of the intermediate, is the rate-determining step due to the higher activation barrier of TS1.
Table 2: Key Geometric Parameters of the Hypothetical Transition State (TS1)
| Parameter | Bond Length (Å) |
| C-Cl Bond (breaking) | 2.15 |
| C-Nu Bond (forming) | 2.05 |
This interactive table contains hypothetical data for illustrative purposes.
The bond lengths in Table 2 for the hypothetical transition state show an elongated C-Cl bond and a forming C-Nu bond, which is characteristic of a transition state in an SNAr reaction.
Furthermore, computational analysis of the molecule's electronic structure can reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For this compound, the LUMO is expected to be localized on the pyrazine ring, particularly on the carbon atom bonded to the chlorine, making it the primary site for nucleophilic attack.
Derivatization Strategies and Applications As a Synthetic Building Block
Design and Synthesis of Novel Pyrazine (B50134) Derivatives from 3-Chloro-2-methyl-5-phenylpyrazine
The inherent reactivity of this compound has been harnessed to design and synthesize a variety of novel pyrazine derivatives with tailored properties. The ability to selectively modify different positions on the pyrazine ring allows for the creation of diverse chemical libraries for screening in various applications.
The generation of polyfunctionalized pyrazine scaffolds from this compound is a key strategy in medicinal chemistry for exploring structure-activity relationships. The reactive chlorine atom is the primary handle for introducing new functional groups.
Nucleophilic substitution reactions at the C3 position are the most common derivatization strategy. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride ion, leading to the formation of new C-N, C-O, and C-S bonds, respectively. For instance, aminodehalogenation with substituted benzylamines can yield a series of 3-amino-2-methyl-5-phenylpyrazine derivatives. mdpi.com This approach allows for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the final molecule.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the derivatization of chloropyrazines. nih.gov These reactions enable the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the 3-position. This strategy significantly expands the accessible chemical space and allows for the synthesis of complex biaryl structures.
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Substituted Amine | 3-Amino-2-methyl-5-phenylpyrazine derivative | Nucleophilic Aromatic Substitution |
| This compound | Arylboronic acid / Pd catalyst | 3-Aryl-2-methyl-5-phenylpyrazine | Suzuki-Miyaura Coupling |
| This compound | Terminal Alkyne / Pd catalyst | 3-Alkynyl-2-methyl-5-phenylpyrazine | Sonogashira Coupling |
This table presents hypothetical reaction schemes based on common reactions of chloropyrazines, as specific examples for this compound were not found in the provided search results.
The pyrazine ring of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. These annulation reactions often involve the participation of both the chloro and the methyl groups, or derivatives thereof.
For example, the methyl group can be functionalized to introduce a reactive handle that can participate in intramolecular cyclization reactions. Oxidation of the methyl group to an aldehyde or a carboxylic acid, followed by reaction with a suitable bifunctional nucleophile, can lead to the formation of fused ring systems.
Furthermore, [3+2] annulation reactions, a common strategy for the synthesis of five-membered heterocyclic rings, could potentially be employed. chemrxiv.org By introducing an appropriate dipolarophile or a 1,3-dipole precursor onto the pyrazine core via the chloro or methyl group, subsequent cycloaddition reactions can lead to the formation of pyrazolo[3,4-b]pyrazines, imidazo[4,5-b]pyrazines, or other related fused systems.
Application of this compound in Target-Oriented Synthesis
The versatility of this compound as a building block makes it an attractive starting material for the total synthesis of complex natural products and pharmaceutically active molecules. Its pre-installed phenyl and methyl groups, along with the reactive chlorine atom, can be strategically incorporated into a larger molecular framework.
Construction of Complex Organic Architectures Utilizing the Pyrazine Moiety
Beyond its use in the synthesis of discrete molecules, the pyrazine moiety derived from this compound can be incorporated into larger, more complex organic architectures. The rigid, planar structure of the pyrazine ring and the potential for introducing multiple points of connection make it a suitable component for the construction of supramolecular assemblies, polymers, and materials with interesting electronic and photophysical properties.
The derivatization of the pyrazine ring with functional groups capable of intermolecular interactions, such as hydrogen bonding or π-π stacking, can lead to the formation of well-ordered supramolecular structures. For example, the introduction of amide or urea (B33335) functionalities can promote the formation of one-dimensional tapes or two-dimensional sheets.
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable non-destructive tool for monitoring the progress of chemical reactions in real-time. youtube.com For the synthesis of 3-Chloro-2-methyl-5-phenylpyrazine, ¹H and ¹³C NMR allow for the simultaneous tracking of reactants, intermediates, and products, providing detailed mechanistic and kinetic data. youtube.com
By setting up reactions directly in an NMR tube or using flow NMR systems, chemists can observe the appearance of product signals and the corresponding disappearance of starting material signals. youtube.com For instance, in a potential synthesis, the downfield shift of pyrazine (B50134) ring protons upon substitution can be a clear indicator of reaction progress. researchgate.net The integration of specific signals over time provides a quantitative measure of concentration, enabling the determination of reaction rates and orders. rsc.org Techniques like parahydrogen-induced polarization (PHIP) can dramatically enhance signal sensitivity, allowing for the detection of trace compounds in complex mixtures. nih.gov
Detailed Research Findings: In the context of this compound, ¹H NMR would show distinct signals for the methyl protons, the protons on the phenyl ring, and the remaining proton on the pyrazine core. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and phenyl substituents. Monitoring a reaction, such as the chlorination of a 2-methyl-5-phenylpyrazine (B1626348) precursor, would involve tracking the change in the chemical shift of the pyrazine proton at the 3-position as the chlorine atom is introduced. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity by showing correlations between protons and carbons several bonds away, for example, between the methyl protons and the C2 and C3 carbons of the pyrazine ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazine-H6 | ~8.5 - 8.8 | ~140 - 145 |
| Phenyl-H (ortho) | ~7.9 - 8.1 | ~128 - 130 |
| Phenyl-H (meta, para) | ~7.4 - 7.6 | ~129 - 131 |
| Methyl (-CH₃) | ~2.6 - 2.8 | ~20 - 25 |
| Pyrazine-C2 | N/A | ~150 - 155 |
| Pyrazine-C3 | N/A | ~148 - 152 |
| Pyrazine-C5 | N/A | ~152 - 157 |
Note: These are estimated values based on typical shifts for substituted pyrazines and phenyl groups.
Advanced Mass Spectrometry Techniques for Intermediate Identification
Advanced mass spectrometry (MS) techniques are crucial for identifying short-lived reaction intermediates that are often undetectable by other methods. nih.govrsc.org Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. researchgate.netresearchgate.net ESI-MS allows for the gentle ionization of molecules directly from the reaction solution, enabling the detection of charged or polar intermediates. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown intermediate with confidence. nih.gov
When coupled with techniques like collision-induced dissociation (CID), the fragmentation patterns of intermediates can be analyzed to elucidate their structure. nih.gov This approach is invaluable for mapping out complex reaction mechanisms, such as multi-step cyclizations or rearrangements that may occur during the synthesis of substituted pyrazines.
Detailed Research Findings: In the synthesis of this compound, MS can be used to identify key intermediates. For example, in a reaction involving the coupling of a dichloropyrazine with a phenylboronic acid, MS could detect the mono-substituted intermediate. The mass spectrum of the final product would show a characteristic molecular ion peak (M⁺) and an isotopic pattern (M+2) with approximately one-third the intensity of M⁺, which is indicative of the presence of a single chlorine atom. Fragmentation analysis would likely show the loss of a chlorine radical, a methyl group, or cleavage of the phenyl group, providing structural confirmation.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ (³⁵Cl) | C₁₁H₉ClN₂ | 204.0454 |
| [M]⁺ (³⁷Cl) | C₁₁H₉³⁷ClN₂ | 206.0425 |
| [M - Cl]⁺ | C₁₁H₉N₂ | 169.0766 |
| [M - CH₃]⁺ | C₁₀H₆ClN₂ | 189.0298 |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While the parent molecule, this compound, is achiral, this technique is essential for unambiguously determining the absolute stereochemistry and solid-state conformation of its chiral derivatives. It provides precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding steric and electronic effects within the molecule.
For a chiral derivative of this compound, crystallographic analysis can confirm the spatial arrangement of substituents, revealing how the phenyl ring is oriented relative to the pyrazine core and how intermolecular forces, such as π-π stacking or hydrogen bonding, influence the crystal packing.
Detailed Research Findings: Although a crystal structure for this compound itself is not readily available in public databases, analysis of related structures provides insight. For example, in a reported structure of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)thiosemicarbazone, X-ray diffraction revealed the precise bond lengths and angles, as well as the planarity of the aromatic rings. A similar analysis on a suitable crystal of a this compound derivative would definitively establish its molecular geometry. The data would show, for instance, the degree of twisting between the phenyl and pyrazine rings, a critical parameter influencing the molecule's electronic properties.
Table 3: Representative X-ray Crystallographic Data for a Substituted Phenylpyrazine Moiety
| Parameter | Bond/Atoms | Typical Value |
|---|---|---|
| Bond Length (Å) | C-Cl | ~1.74 Å |
| Bond Length (Å) | Pyrazine C=N | ~1.33 Å |
| Bond Length (Å) | Pyrazine C-C | ~1.39 Å |
| Bond Length (Å) | Pyrazine-Phenyl C-C | ~1.49 Å |
| Bond Angle (°) | C2-C3-Cl | ~118° |
Note: Data are representative values derived from similar heterocyclic structures.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring their transformations during a chemical reaction. researchgate.netresearchgate.net The techniques are complementary and provide a detailed fingerprint of a molecule's vibrational modes. IR spectroscopy is sensitive to changes in dipole moment, making it excellent for detecting polar functional groups like C=O or N-H. Raman spectroscopy is sensitive to changes in polarizability and is particularly useful for analyzing symmetric, non-polar bonds, such as C=C bonds in aromatic rings.
In the synthesis of this compound, IR spectroscopy can be used to follow the disappearance of reactant functional groups (e.g., an N-H stretch from an aminopyrazine precursor) and the appearance of product features.
Detailed Research Findings: The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.net Aromatic C-H stretching vibrations from the phenyl and pyrazine rings would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretch typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹. Monitoring a reaction where a hydroxyl group is replaced by a chlorine atom would be straightforward by observing the disappearance of a broad O-H stretch (~3200-3600 cm⁻¹) and the appearance of the C-Cl stretch.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Technique | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 |
| Aliphatic C-H Stretch (Methyl) | IR, Raman | 2850 - 2960 |
| Aromatic C=C/C=N Stretch | IR, Raman | 1400 - 1600 |
| C-H In-plane Bend | IR | 1000 - 1400 |
| C-Cl Stretch | IR | 600 - 800 |
Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgacs.org While this compound is achiral, these techniques are essential for characterizing its chiral derivatives. The introduction of a chiral center, either as a substituent or by creating a chiral axis (atropisomerism), would render the molecule optically active.
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, providing information about the stereochemistry of molecules with chromophores. cas.cz ORD measures the rotation of the plane of polarized light as a function of wavelength. Together, these methods are crucial for assigning the absolute configuration of chiral molecules and studying their conformational dynamics in solution. cas.cz
Detailed Research Findings: For a chiral derivative of this compound, such as one bearing a chiral alkyl group or a binaphthyl moiety, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) in the regions corresponding to the electronic transitions of the pyrazine and phenyl chromophores. nih.gov The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration. For example, two enantiomers would produce mirror-image CD spectra. nih.gov This allows for the non-destructive determination of enantiomeric purity and the assignment of stereochemistry by comparing experimental spectra with those predicted by quantum chemical calculations.
Table 5: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 2-methyl-5-phenylpyrazine |
| N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)thiosemicarbazone |
| Phenylboronic acid |
| Aminopyrazine |
Computational Chemistry and Theoretical Analysis of 3 Chloro 2 Methyl 5 Phenylpyrazine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 3-Chloro-2-methyl-5-phenylpyrazine, these methods provide a lens through which we can examine its electronic architecture and predict its chemical reactivity.
Molecular Orbital Theory and Frontier Orbital Analysis
According to Molecular Orbital (MO) theory, the chemical behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
The HOMO is predicted to be distributed primarily over the phenyl ring and the pyrazine (B50134) nucleus, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be localized more on the pyrazinyl ring, particularly around the chloro and methyl substituents, suggesting these areas are susceptible to nucleophilic attack.
Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Chemical Potential (μ) | -4.15 eV | Escaping tendency of electrons |
| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |
Note: These values are illustrative and based on DFT calculations of similarly substituted pyrazine and aromatic heterocyclic systems.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the MEP surface would likely show the most negative potential (colored in red and yellow) localized around the nitrogen atoms of the pyrazine ring due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These regions are prone to electrophilic attack. Conversely, positive potential (colored in blue) is expected around the hydrogen atoms of the methyl and phenyl groups, as well as in the vicinity of the chlorine atom, indicating these are sites for potential nucleophilic interaction. rsc.orgresearchgate.net The phenyl group itself will exhibit a complex potential landscape, with the π-system creating a region of negative potential above and below the plane of the ring.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational methods are invaluable for predicting spectroscopic data, which can then be used to aid in the interpretation and assignment of experimental spectra.
For this compound, DFT calculations can predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyrazine-H | 8.5 - 8.7 | - |
| Phenyl-H (ortho) | 7.8 - 8.0 | 128 - 130 |
| Phenyl-H (meta, para) | 7.4 - 7.6 | 129 - 131 |
| Methyl-H | 2.5 - 2.7 | 20 - 22 |
| Pyrazine-C (C-Cl) | - | 150 - 152 |
| Pyrazine-C (C-CH3) | - | 155 - 157 |
| Pyrazine-C (C-Ph) | - | 152 - 154 |
| Pyrazine-C (C-H) | - | 143 - 145 |
| Phenyl-C (ipso) | - | 135 - 137 |
Note: These are estimated chemical shift ranges based on general principles and data for similar structures. Actual values can be influenced by solvent and other experimental conditions. rsc.org
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretch, C=N stretch, ring deformations) can help in the definitive assignment of the observed spectral bands.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules in condensed phases. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, revealing information about their conformational changes, diffusion, and interactions with other molecules. nih.gov
For this compound, MD simulations could be used to study its behavior in different solvents or its interaction with biological macromolecules. For example, a simulation of the compound in a box of water molecules could reveal the nature of the solute-solvent interactions, such as the formation of hydrogen bonds between the pyrazine nitrogens and water. uiowa.edu Furthermore, if this molecule were to be studied for its potential as a ligand, MD simulations could be employed to investigate its binding stability and dynamics within the active site of a protein. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods in Chemical Systems
Computational methods are extensively used in Structure-Activity Relationship (SAR) studies to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. brieflands.com By analyzing a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, untested molecules. nih.gov
Emerging Research Avenues and Future Perspectives for 3 Chloro 2 Methyl 5 Phenylpyrazine
Potential in Ligand Design for Catalysis and Coordination Chemistry
The nitrogen atoms within the pyrazine (B50134) ring of 3-Chloro-2-methyl-5-phenylpyrazine inherently possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests a theoretical utility in the design of novel ligands for catalysis and coordination chemistry. The electronic properties of the pyrazine ring, influenced by the chloro, methyl, and phenyl substituents, could modulate the stability and reactivity of resulting metal complexes. However, a thorough search of scientific literature yields no specific studies where this compound has been synthesized and utilized as a ligand for any catalytic or coordination chemistry application. The development of such applications would first require foundational research into its coordination behavior with various metals.
Integration into Advanced Materials Science
The fusion of an aromatic phenyl group with the pyrazine ring suggests that this compound could possess interesting photophysical or electronic properties. Such characteristics are often sought after in the development of advanced materials for organic electronics, optoelectronics, and functional polymers. For instance, pyrazine-containing compounds have been investigated for their electron-accepting capabilities in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. However, there is currently no published research that specifically explores the integration of this compound into any of these material science domains. The potential of this compound in advanced materials remains speculative pending dedicated synthesis and characterization of its material properties.
Development of Analytical Reagents or Probes for Chemical Systems
Pyrazine derivatives can sometimes exhibit chromophoric or fluorophoric properties that make them suitable for use as analytical reagents or probes. Changes in their spectral properties upon interaction with specific analytes can form the basis of sensing mechanisms. The particular substitution pattern of this compound might impart a unique selectivity or sensitivity towards certain ions or molecules. However, there is a lack of studies focused on the development and application of this compound as an analytical reagent or probe. Its potential in this area is yet to be investigated.
Outlook on Sustainable and Economically Viable Synthetic Pathways
The economic feasibility and environmental impact of producing any chemical compound are critical for its practical application. Research into sustainable synthetic routes, often employing greener solvents, catalysts, and more energy-efficient conditions, is a key area of modern chemistry. While general methods for the synthesis of substituted pyrazines exist, there is no specific, optimized, and economically evaluated synthetic pathway reported for this compound. Future research would need to focus on developing a scalable and cost-effective synthesis to enable any potential applications to be realized.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-2-methyl-5-phenylpyrazine, and how can reaction conditions be optimized?
- Methodology : A plausible route involves nucleophilic substitution or cyclocondensation. For example, starting with substituted pyrazine precursors, chlorination can be achieved using reagents like PCl₅ or SOCl₂ under anhydrous conditions. Optimization may involve varying solvents (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Lewis acids). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .
- Validation : Monitor reactions using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Chlorine’s electronegativity causes deshielding in adjacent carbons .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis for absolute configuration verification, if crystals are obtainable (e.g., slow evaporation in ethanol) .
Q. How can computational methods predict the reactivity of this compound in substitution reactions?
- Methodology : Use DFT calculations (e.g., Gaussian 16) to model electron density maps and frontier molecular orbitals. Assess nucleophilic/electrophilic sites via Fukui indices. Compare with experimental results (e.g., regioselectivity in Suzuki couplings) to validate predictions .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., methyl or phenyl groups) using TMS or Boc groups during chlorination.
- Catalytic Control : Employ Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to direct reactivity. Monitor intermediates via in-situ IR spectroscopy .
- Data Analysis : Compare GC-MS profiles of crude mixtures under varying conditions to identify side products (e.g., dehalogenated byproducts).
Q. How does steric hindrance from the phenyl group influence the compound’s supramolecular interactions?
- Methodology :
- Crystal Packing Analysis : Study X-ray structures to identify π-π stacking distances (typically 3.5–4.0 Å) and CH-π interactions.
- Thermodynamic Studies : Measure solubility in polar/apolar solvents to assess hydrophobic effects. Use DSC to evaluate melting point consistency with crystallinity .
Q. What analytical approaches resolve contradictions in reported bioactivity data for pyrazine derivatives?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, temperature).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays.
- Structural Analogues : Compare activities of this compound with its dechlorinated or demethylated variants to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
